molecular formula C19H22N2O3S B283020 N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

Cat. No. B283020
M. Wt: 358.5 g/mol
InChI Key: NYEBDQQKSHSZER-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, also known as IDH305, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are found in various types of cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. IDH305 has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

IDH1 is an enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm and mitochondria. IDH1 mutations result in a gain-of-function activity, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide binds to the mutant IDH1 enzyme and inhibits its activity, leading to a decrease in 2-HG production and a restoration of α-KG levels. This, in turn, leads to a reversal of the oncogenic effects of IDH1 mutations.
Biochemical and Physiological Effects:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has been shown to decrease 2-HG levels and increase α-KG levels in IDH1-mutant cancer cells. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to induce cell differentiation and promote apoptosis in cancer cells. In addition, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies, making it a good candidate for further investigation. However, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has some limitations. It is specific to IDH1 mutations and may not be effective in cancers that do not harbor IDH1 mutations. In addition, the optimal dosage and treatment regimen for N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide have not been established.

Future Directions

There are several future directions for the investigation of N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has shown promising results in preclinical studies, and its safety and efficacy in humans need to be evaluated. Another direction is to investigate its combination with other therapies, such as chemotherapy and radiation therapy. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to these therapies, and its combination with them may lead to improved outcomes. Finally, further investigation is needed to identify biomarkers that can predict the response to N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide and to develop strategies to overcome resistance to the drug.
Conclusion:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide is a small molecule inhibitor that targets IDH1 mutations in cancer. It has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has the potential to be a promising therapeutic agent for the treatment of IDH1-mutant cancers, and further investigation is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, which is then coupled with 4-methylbenzenesulfonyl chloride to form N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Scientific Research Applications

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of IDH1-mutant cancer cells, induce cell differentiation, and promote apoptosis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide could be a promising therapeutic agent for the treatment of IDH1-mutant cancers.

properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13(2)18-12-24-19(20-18)16-6-4-5-7-17(16)21-25(22,23)15-10-8-14(3)9-11-15/h4-11,13,18,21H,12H2,1-3H3/t18-/m1/s1

InChI Key

NYEBDQQKSHSZER-GOSISDBHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=N[C@H](CO3)C(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.